4-(Trifluoromethyl)-1,3-benzodioxol-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(trifluoromethyl)-1,3-benzodioxol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3O3/c9-8(10,11)4-2-1-3-5-6(4)14-7(12)13-5/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJAEXGTKXIGLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=O)O2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Trifluoromethyl 1,3 Benzodioxol 2 One and Precursors
Classical and Convergent Synthetic Approaches to the 1,3-Benzodioxole (B145889) Core
The 1,3-benzodioxole moiety is a prevalent scaffold in numerous natural products and pharmacologically active compounds. Its synthesis has been the subject of extensive research, leading to a variety of effective methods for its construction.
Formation of the Benzodioxole Framework via Cyclization Reactions
The cornerstone of 1,3-benzodioxole synthesis is the cyclization of a catechol (1,2-dihydroxybenzene) derivative with a suitable one-carbon electrophile. For the specific case of 1,3-benzodioxol-2-one (B1265739), this involves the reaction of a catechol with a phosgene (B1210022) equivalent. This reaction forms the cyclic carbonate structure integral to the target molecule.
Historically, the reaction of catechol with highly toxic phosgene gas was a primary method. However, due to safety concerns, solid and liquid phosgene equivalents such as diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate) are now preferred. Triphosgene, a stable crystalline solid, is particularly advantageous as it is safer to handle and can be decomposed in situ to generate phosgene under controlled conditions. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
The general mechanism involves the nucleophilic attack of the catechol hydroxyl groups on the carbonyl carbon of the phosgene equivalent, leading to the formation of a chlorocarbonate intermediate, which then undergoes intramolecular cyclization to yield the 1,3-benzodioxol-2-one ring system. The efficiency of this cyclization is often high, provided that appropriate reaction conditions are maintained.
Table 1: Reagents for the Cyclization of Catechols to 1,3-Benzodioxol-2-ones
| Reagent | Formula | Physical State | Key Advantages |
|---|---|---|---|
| Phosgene | COCl₂ | Gas | High reactivity |
| Diphosgene | ClCO₂CCl₃ | Liquid | Safer alternative to phosgene gas |
| Triphosgene | (Cl₃CO)₂CO | Solid | Stable, easy to handle, controlled phosgene generation |
Regioselective Introduction of the Trifluoromethyl Group
The introduction of a trifluoromethyl (CF₃) group onto an aromatic ring can significantly alter a molecule's physical, chemical, and biological properties, including its lipophilicity and metabolic stability. Achieving regioselective trifluoromethylation is a key step in the synthesis of 4-(Trifluoromethyl)-1,3-benzodioxol-2-one.
Electrophilic Trifluoromethylation Strategies Utilizing Hypervalent Iodine Reagents
In recent years, hypervalent iodine reagents have emerged as powerful tools for the electrophilic trifluoromethylation of a wide range of nucleophiles, including aromatic compounds. rsc.org Togni reagents, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one and its derivatives, are among the most widely used for this purpose. These reagents act as a source of an electrophilic "CF₃⁺" equivalent.
The trifluoromethylation of a pre-formed 1,3-benzodioxol-2-one would likely proceed via an electrophilic aromatic substitution mechanism. The benzodioxole ring is electron-rich, which generally directs electrophilic attack to the positions para to the oxygen atoms. However, the regioselectivity can be influenced by the specific reaction conditions and the presence of other directing groups. For the synthesis of the 4-substituted product, direct trifluoromethylation of the unsubstituted benzodioxol-2-one may lead to a mixture of isomers.
A more controlled approach involves the trifluoromethylation of a substituted catechol precursor, such as 3-substituted catechol, which can then be cyclized to form the desired 4-substituted benzodioxole. The directing effects of the hydroxyl groups in catechol can be exploited to achieve the desired regioselectivity.
Table 2: Common Hypervalent Iodine Reagents for Electrophilic Trifluoromethylation
| Reagent Class | Example | Key Features |
|---|---|---|
| Togni Reagents | 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one | Bench-stable, commercially available, wide substrate scope. |
| Umemoto Reagents | S-(trifluoromethyl)dibenzothiophenium salts | Highly reactive electrophilic CF₃ source. |
Radical Trifluoromethylation Approaches
Radical trifluoromethylation offers a complementary strategy for the introduction of the CF₃ group, often with different regioselectivity compared to electrophilic methods. rsc.org These reactions typically involve the generation of a trifluoromethyl radical (•CF₃) from a suitable precursor.
Photoredox catalysis has become a prominent method for generating trifluoromethyl radicals under mild conditions. nih.gov In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can induce the formation of a •CF₃ radical from a precursor like trifluoroiodomethane (CF₃I) or sodium trifluoromethanesulfinate (Langlois' reagent). This highly reactive radical can then add to an aromatic ring, and subsequent steps lead to the trifluoromethylated product.
The direct C-H trifluoromethylation of arenes and heteroarenes has been successfully demonstrated using these methods. nih.gov The regioselectivity of radical aromatic substitution can be complex and is influenced by both steric and electronic factors of the substrate. For a 1,3-benzodioxole system, the outcome would depend on the specific reaction conditions and the nature of the radical precursor.
Multi-Step Synthesis Pathways and Intermediate Derivatization
The synthesis of this compound is most effectively approached through a multi-step sequence that allows for precise control over the placement of the functional groups.
Sequential Functionalization Protocols
A logical and convergent synthetic strategy involves the initial preparation of a key intermediate, 4-(trifluoromethyl)catechol. This precursor already contains the trifluoromethyl group in the desired position on the aromatic ring. The subsequent cyclization of this intermediate would then unambiguously yield the target molecule.
The synthesis of 4-(trifluoromethyl)catechol itself can be accomplished through several routes. One potential pathway starts from a commercially available trifluoromethylated benzene (B151609) derivative, which is then subjected to reactions to introduce the two adjacent hydroxyl groups. For instance, the diazotization of a trifluoromethylated aniline derivative followed by hydrolysis can introduce a hydroxyl group. Subsequent functionalization and manipulation can lead to the desired catechol structure.
Once 4-(trifluoromethyl)catechol is obtained, the final step is the cyclization to form the 1,3-benzodioxol-2-one ring. As described in section 2.1.1, this can be efficiently achieved by reacting the catechol with a phosgene equivalent like triphosgene in the presence of a suitable base. This sequential approach ensures that the trifluoromethyl group is correctly positioned before the formation of the heterocyclic ring, thus avoiding potential issues with regioselectivity in the trifluoromethylation step.
Table 3: Overview of a Potential Multi-Step Synthetic Pathway
| Step | Transformation | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Synthesis of a suitable trifluoromethylated precursor | Varies depending on starting material | e.g., 4-substituted-2-nitrophenol |
| 2 | Introduction of hydroxyl groups | e.g., Diazotization, hydrolysis, reduction | 4-(Trifluoromethyl)catechol |
| 3 | Cyclization | Triphosgene, base (e.g., pyridine) | This compound |
Catalytic Methodologies in Synthesis
Catalysis is central to the efficient synthesis of benzodioxole structures, offering pathways that are more selective and require milder conditions than classical methods. The introduction of a trifluoromethyl group presents unique challenges and opportunities for catalytic strategies.
Transition Metal-Mediated Syntheses (e.g., Palladium-Catalyzed Ring-Expansion)
Transition metals, particularly palladium, are powerful tools in the synthesis of heterocyclic compounds, including benzodioxole derivatives. uach.mxnih.gov Palladium-catalyzed reactions offer versatile methods for constructing the core ring system and for introducing substituents. Methodologies such as intramolecular cyclization and ring-expansion reactions are prominent in this field. rsc.orgnih.gov
For instance, palladium-catalyzed ring-expansion reactions provide an efficient route to seven-membered N-containing heterocycles from readily available cyclobutanols and 2-haloanilines. rsc.org A similar strategy, the asymmetric Wagner-Meerwein shift of allenylcyclobutanols catalyzed by palladium, yields cyclopentanones with high atom economy and selectivity. nih.gov This principle of palladium-catalyzed rearrangement of strained rings can be conceptually applied to the formation of the dioxole ring.
Palladium catalysis is also instrumental in C-N and C-O bond-forming reactions, which are crucial for constructing heterocyclic systems. The synthesis of N-arylated carbazoles, for example, has been achieved through a palladium-catalyzed amination of cyclic iodonium salts with anilines. beilstein-journals.org This highlights the capability of palladium catalysts to mediate the formation of new rings through cross-coupling cascades. Efficient synthesis of tetra-substituted trifluoromethyl-3,1-benzoxazines has been achieved via a transition-metal-catalyzed decarboxylative intramolecular cyclization, demonstrating a method to create a tetra-substituted trifluoromethyl stereogenic carbon center. nih.gov
The trifluoromethyl group itself can be introduced using transition metal-catalyzed trifluoromethylation reactions, which are of great importance in the pharmaceutical industry. uach.mx These reactions provide cleaner and more cost-effective processes for producing key structural units in bioactive molecules. uach.mx
| Reaction Type | Catalyst System | Key Transformation | Potential Application |
|---|---|---|---|
| Ring Expansion | Palladium Catalyst | Expansion of cyclobutanols to form larger rings rsc.orgnih.gov | Formation of the 1,3-dioxol-2-one ring from a suitable precursor. |
| Decarboxylative Cyclization | Pd(PPh₃)₄ or Cu Catalyst | Intramolecular cyclization to form tetra-substituted 3,1-benzoxazines nih.gov | Construction of the benzodioxole ring with control over stereochemistry. |
| Amination/C-N Coupling | Pd(OAc)₂ / Xantphos | Ring opening of cyclic iodonium salts followed by intramolecular amination beilstein-journals.org | Alternative strategies for heterocyclic ring formation. |
Photoredox Catalysis for Benzodioxole Functionalization
Visible-light photoredox catalysis has emerged as a powerful strategy for organic synthesis, enabling the generation of radical intermediates under mild conditions. rsc.org This methodology is particularly effective for the functionalization of C-H bonds in 1,3-benzodioxoles. rsc.org
A notable application involves the photocatalytic C–H gem-difunctionalization of 1,3-benzodioxoles. rsc.org Using a photocatalyst like 4CzIPN, direct single-electron oxidation of the benzodioxole allows for its defluorinative coupling with α-trifluoromethyl alkenes, leading to the formation of gem-difluoroalkenes. rsc.org This process operates through a redox-neutral radical-polar crossover mechanism. The resulting product can be further functionalized via radical addition to electron-deficient alkenes using a more oxidizing iridium photocatalyst. rsc.org
This approach allows for the rapid incorporation of molecular complexity by stitching together simple and readily available starting materials. rsc.org The reaction is tolerant of various functional groups, including aldehydes and free alcohols, which can remain intact during the transformation. rsc.org Photoredox catalysis has also been utilized for intermolecular amidative dual functionalization of alkenes using N-benzoyloxyamides as bifunctional reagents. nih.gov
| Reaction | Photocatalyst | Substrates | Key Outcome |
|---|---|---|---|
| C–H gem-difunctionalization | 4CzIPN | 1,3-Benzodioxoles and α-trifluoromethyl alkenes rsc.org | Synthesis of highly functionalized monofluorocyclohexenes. rsc.org |
| Further C-H Functionalization | Iridium photocatalyst | γ,γ-difluoroallylated 1,3-benzodioxoles and electron-deficient alkenes rsc.org | Capture of in situ generated carbanions for further complexity. rsc.org |
| Intermolecular Amido-oxygenation | Not specified | Alkenes and N-benzoyloxyamides nih.gov | Simultaneous generation of amidyl radical and anionic O-nucleophiles. nih.gov |
Synergistic Catalysis Processes
Synergistic catalysis involves the combination of multiple catalytic cycles to achieve a transformation that is not possible with a single catalyst. In the context of benzodioxole synthesis and functionalization, this often involves the interplay between photoredox catalysis and other catalytic processes.
For example, the photoredox-initiated functionalization of 1,3-benzodioxoles showcases a synergistic combination of multiple termination pathways for carbanions. rsc.org After the initial radical addition and subsequent single-electron reduction to a carbanion, the system can be designed to favor specific follow-up reactions beyond simple protonation, such as elimination or reaction with an electrophile. rsc.org
Another example is the use of bifunctional reagents in photoredox catalysis, which can be considered a form of synergistic process. N-benzoyloxyamides, for instance, can be leveraged as precursors to generate both an amidyl radical and an internal O-nucleophile simultaneously under photocatalytic conditions. nih.gov This approach enables chemoselective olefin amidation with the concurrent incorporation of an additional functional group, demonstrating a unified platform for dual functionalization through the interplay of radical and ionic pathways. nih.gov
Green Chemistry Considerations in Synthetic Route Development
Green chemistry principles are increasingly important in the development of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of benzodioxole derivatives, several green approaches have been developed.
One significant advancement is the use of microwave-assisted synthesis. tandfonline.comresearchgate.net This technique can dramatically reduce reaction times from hours to seconds and increase product yields. tandfonline.comresearchgate.net For example, the synthesis of 2-phenyl-substituted 1,3-benzodioxole derivatives has been achieved by reacting catechol with benzoic acid derivatives under microwave irradiation in the presence of polyphosphoric acid, which acts as both a catalyst and a solvent. tandfonline.comresearchgate.net This method avoids the need for toxic organic solvents and reduces energy consumption, aligning with the core principles of green chemistry. tandfonline.comresearchgate.net
The choice of catalyst is also a key consideration. The use of solid acid catalysts, such as carbon-based solid acids, offers advantages in terms of recyclability and handling compared to traditional catalysts like vanadium pentoxide. google.com In the synthesis of 1,3-benzodioxole from catechol and aldehydes or ketones, carbon-based solid acids have shown high catalytic activity, with conversion rates above 80% and selectivity over 95%. google.com
Furthermore, developing innovative and greener synthesis pathways by using highly reactive and sustainable reagents is a key goal. For instance, glycerol carbonate, a bio-based chemical, has been investigated as a reactive alkylating agent for phenolic compounds in the synthesis of benzodioxanes, a related class of compounds. rsc.org This approach can proceed without a reaction solvent, further enhancing its green credentials. rsc.org
| Green Approach | Methodology | Key Advantages | Reference Example |
|---|---|---|---|
| Energy Efficiency | Microwave-assisted synthesis | Reduced reaction time (30-120 sec), better yield (60-85%) tandfonline.comresearchgate.net | Synthesis of 2-phenyl-substituted benzodioxoles using polyphosphoric acid. tandfonline.comresearchgate.net |
| Alternative Solvents/Catalysts | Use of polyphosphoric acid as catalyst and solvent | Avoids use of toxic organic solvents tandfonline.comresearchgate.net | Microwave-assisted synthesis of benzodioxoles. tandfonline.comresearchgate.net |
| Recyclable Catalysts | Use of carbon-based solid acid catalysts | High conversion (>80%) and selectivity (>95%), catalyst can be recovered google.com | Synthesis of 1,3-benzodioxole from catechol and aldehydes/ketones. google.com |
| Sustainable Reagents | Use of glycerol carbonate | Innovative and greener pathway, potentially solvent-free rsc.org | Synthesis of 2-hydroxymethyl-1,4-benzodioxane. rsc.org |
Chemical Reactivity and Mechanistic Investigations of 4 Trifluoromethyl 1,3 Benzodioxol 2 One
Reactivity at the Benzodioxol-2-one Moiety
The 1,3-benzodioxol-2-one (B1265739) system contains a cyclic carbonate ester. Its reactivity is centered on the electrophilic carbonyl carbon and the stability of the five-membered ring.
The carbonyl group within the cyclic carbonate is susceptible to nucleophilic attack. The presence of the adjacent trifluoromethyl group on the benzene (B151609) ring significantly enhances the electrophilicity of this carbonyl carbon due to its powerful electron-withdrawing inductive effect. This activation makes the carbonyl group a prime target for various nucleophiles.
Reactions analogous to those seen with other activated carbonyl compounds are anticipated. For instance, nucleophilic addition can lead to ring-opened products. In the context of polymer chemistry, cyclic carbonates serve as monomers for ring-opening polymerization to produce polycarbonates. stackexchange.com This process is typically initiated by a nucleophile that attacks the carbonyl carbon. While specific polymerization studies on 4-(trifluoromethyl)-1,3-benzodioxol-2-one are not prevalent, the electronic activation provided by the CF3 group suggests it would be a highly reactive monomer.
Furthermore, related heterocyclic systems, such as N-benzoyl trifluoromethyl-benzoxazinones, undergo decarboxylative cyclization reactions catalyzed by transition metals. nih.govnih.gov In these processes, the cyclic core is cleaved with the loss of CO2, generating reactive intermediates that cyclize to form new heterocyclic products. nih.gov This demonstrates the potential for the carbonyl group to participate in more complex, metal-catalyzed transformations that involve its cleavage and elimination.
Table 1: Examples of Nucleophilic Trifluoromethylation of Carbonyl Compounds
| Entry | Carbonyl Compound | Trifluoromethylating Reagent | Activator/Conditions | Product Type | Yield (%) | Ref |
| 1 | Benzaldehyde (B42025) | TMSCF₃ (Ruppert-Prakash Reagent) | TBAF (catalytic), THF | α-Trifluoromethyl alcohol | >95 | semanticscholar.org |
| 2 | 2,3-(Methylenedioxy)benzaldehyde | TMSCF₃ | TBAF (catalytic), THF | Trifluoromethylated silyl (B83357) ether | ~100 | semanticscholar.org |
| 3 | Various Aldehydes/Ketones | Trifluoroacetaldehyde Hydrate | t-BuOK, DMF | α-Trifluoromethyl alcohol | 45-90 | nih.gov |
| 4 | Ketones | PhSO₂CF₃ | Various | α-Trifluoromethyl ketone | - | nih.gov |
This table illustrates general methods for nucleophilic trifluoromethylation, highlighting the types of reagents and conditions that could potentially be applied to transformations involving the carbonyl group or similar electrophilic centers.
The 1,3-benzodioxol-2-one ring, while relatively stable, can undergo cleavage under specific conditions. The stability of the ring is a critical factor in its reactivity profile. Studies on related compounds like 2,2-difluoro-1,3-benzodioxole (B44384) have shown that the benzodioxole ring system can be enzymatically degraded. For example, Pseudomonas putida F1 can catalyze the dihydroxylation of the aromatic ring, which leads to an unstable hemiacetal-like intermediate that subsequently decomposes, cleaving the dioxole ring and releasing fluoride (B91410) ions. nih.gov This suggests that biological or strong chemical oxidation of the aromatic portion can trigger the collapse of the fused heterocyclic ring.
Direct ring-opening by nucleophiles attacking the ester linkages is also a plausible pathway, analogous to the hydrolysis of esters. Strong nucleophiles or harsh basic/acidic conditions could lead to the hydrolysis of the carbonate to form the corresponding catechol (1,2-dihydroxybenzene) derivative. The stability of related fluorinated groups on arenes has been studied under various acidic and basic conditions, indicating that while the C-F bonds are robust, other parts of the molecule can be susceptible to reaction. rsc.org
Ring-expansion reactions are less common for this specific system. They typically require the formation of a carbocation adjacent to the ring, which can then trigger a rearrangement to form a larger, less strained ring. mdpi.com For this compound, such a reaction would necessitate the generation of an exocyclic carbocation, a process that is not typically favored without specific functionalities designed to promote it.
Reactivity of the Trifluoromethyl Group
The trifluoromethyl (CF3) group is known for its high stability, but recent advances in catalysis have enabled its selective functionalization. nih.gov
The C-F bond is the strongest single bond in organic chemistry, making its activation a significant challenge. However, the transformation of an Ar-CF3 group into an Ar-CF2R or Ar-CF2H moiety is highly desirable for modifying the properties of pharmaceuticals and agrochemicals. acs.orgnih.gov This is typically achieved by generating a highly reactive difluorobenzyl radical intermediate via single-electron transfer (SET) to the trifluoromethylarene. thieme-connect.de
Photoredox catalysis has emerged as a powerful tool for this transformation. acs.org Under irradiation with visible light, a photocatalyst can reduce the trifluoromethylarene to a radical anion, which then rapidly eliminates a fluoride ion to form the difluorobenzyl radical. This radical can then be trapped by a hydrogen atom donor to afford the hydrodefluorinated product (ArCF2H) or coupled with other radical acceptors. acs.orgnih.gov
Several catalytic systems have been developed for this purpose, demonstrating broad functional group tolerance, which is crucial for late-stage functionalization of complex molecules. thieme-connect.de
Table 2: Catalytic Systems for Hydrodefluorination of Trifluoromethylarenes
| Entry | Catalytic System | Hydrogen Source | Substrate Scope | Key Feature | Ref |
| 1 | Organophotocatalyst (4CzIPN), 4-hydroxythiophenol | Thiophenol | Electron-deficient ArCF₃ | Metal-free, high functional group tolerance | acs.orgnih.gov |
| 2 | Pd-catalyst, visible light | N-/C-based nucleophiles | Trifluoromethylarenes, dienes | Defluorinative multicomponent cascade reaction | thieme-connect.de |
| 3 | Fluoride-initiated, no catalyst | Allylsilanes | Trifluoromethylarenes | Base-induced SET pathway | nih.gov |
Two primary radical pathways involve the trifluoromethyl group. The first is the formation of the difluorobenzyl radical (Ar-CF2•) as discussed above, which is a key intermediate in C-F bond functionalization. acs.orgnih.gov
The second pathway involves the generation of the trifluoromethyl radical (•CF3). This highly electrophilic radical can be produced from various precursors, such as S-(trifluoromethyl)diphenylsulfonium triflate, and can participate in radical reactions. rsc.orgrsc.org For instance, the •CF3 radical can add to alkenes or engage in the trifluoromethylation of aromatic and heteroaromatic compounds. rsc.orgnih.govvaia.com While this is typically a method to introduce a CF3 group, the principles of its reactivity are relevant. The generation of a •CF3 radical directly from this compound is not a common transformation due to the strength of the Ar-CF3 bond, but understanding the behavior of the •CF3 radical is essential in the broader context of trifluoromethyl chemistry.
Electrophilic and Nucleophilic Substitution Patterns
The substitution pattern on the aromatic ring of this compound is governed by the competing electronic effects of the substituents.
The trifluoromethyl group is a powerful electron-withdrawing group (-I effect) and is strongly deactivating towards electrophilic aromatic substitution (EAS), directing incoming electrophiles to the meta position. youtube.comlibretexts.org Conversely, the two oxygen atoms of the dioxole ring act as electron-donating groups (+M or resonance effect), activating the ring for EAS and directing incoming electrophiles to the ortho and para positions relative to the oxygens. minia.edu.eg
In this compound, the available positions for substitution are C5, C6, and C7.
Position 5: ortho to the CF3 group and ortho to one of the ring oxygens.
Position 6: meta to the CF3 group and para to one ring oxygen / meta to the other.
Position 7: para to the CF3 group and ortho to the other ring oxygen.
Conversely, for nucleophilic aromatic substitution (SNAr), the ring must be activated by strong electron-withdrawing groups. masterorganicchemistry.comnih.gov The CF3 group serves this purpose. If a suitable leaving group (e.g., a halogen) were present on the aromatic ring, SNAr could occur. The reaction is fastest when the electron-withdrawing group is ortho or para to the leaving group. nih.gov For example, in octafluorotoluene, nucleophilic substitution occurs selectively at the position para to the CF3 group. In the case of this compound, the CF3 group would activate positions 5 and 7 for nucleophilic attack if a leaving group were present at one of those sites.
Structural Modifications and Derivatization Strategies
Synthesis of Substituted 1,3-Benzodioxol-2-one (B1265739) Derivatives
The synthesis of the core structure, 1,3-benzodioxol-2-one, is typically achieved from a catechol precursor. researchgate.net For the target compound, this would involve the cyclization of 3-(trifluoromethyl)catechol with a carbonylating agent like phosgene (B1210022) or a safer equivalent such as triphosgene. This establishes the cyclic carbonate structure. researchgate.net Further derivatization focuses on substituting the aromatic ring.
The synthesis of derivatives often involves multi-step processes. For instance, the preparation of related trifluoromethylated benzohydrazides starts from 4-(trifluoromethyl)benzoic acid, which undergoes esterification followed by hydrazinolysis to yield the desired hydrazide. nih.gov This highlights a common strategy where a functional group is first installed on a simpler precursor before building a more complex scaffold. Transition-metal-catalyzed reactions, such as decarboxylative intramolecular cyclization, are also employed to construct complex heterocyclic systems from trifluoromethyl-substituted precursors like N-benzoyl 4-trifluoromethyl benzoxazinones. nih.gov
Table 1: Synthetic Strategies for Benzodioxole and Trifluoromethylated Aromatic Derivatives
| Strategy | Precursor Example | Reagents | Product Type | Reference |
|---|---|---|---|---|
| Cyclic Carbonate Formation | 3-(Trifluoromethyl)catechol | Phosgene or Triphosgene | 1,3-Benzodioxol-2-one | researchgate.net |
| Hydrazide Formation | 4-(Trifluoromethyl)benzoic acid | 1. Methanol, H₂SO₄2. Hydrazine Hydrate | Benzohydrazide | nih.gov |
| Trifluoromethylation | 1-Chloro-5-nitro-3H-1λ³,2-benziodaoxol-3-one | TMSCF₃ (Ruppert-Prakash reagent), KF | Trifluoromethylated Benziodaoxol | beilstein-journals.org |
| Decarboxylative Cyclization | N-Benzoyl 4-trifluoromethyl benzoxazinone (B8607429) | Pd or Cu catalyst | Tetra-substituted 3,1-Benzoxazine | nih.gov |
Introduction of Diverse Functional Groups onto the Scaffold
The aromatic ring of 4-(trifluoromethyl)-1,3-benzodioxol-2-one has positions available for the introduction of new functional groups. The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents: the electron-withdrawing trifluoromethyl group and the electron-donating dioxole ring system. The trifluoromethyl group is strongly deactivating and a meta-director, while the ether-like oxygens of the dioxole ring are activating and ortho, para-directors.
Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functionalities.
Nitration: Using a mixture of nitric acid and sulfuric acid can introduce a nitro (-NO₂) group.
Halogenation: Reactions with Br₂ or Cl₂ in the presence of a Lewis acid can install bromo or chloro substituents.
Sulfonation: Fuming sulfuric acid can be used to add a sulfonic acid (-SO₃H) group.
Friedel-Crafts Reactions: Acylation or alkylation can introduce new carbon-carbon bonds, though these reactions may be challenging due to the deactivating nature of the trifluoromethyl group.
The synthesis of related heterocyclic compounds like 2,1,3-benzoxadiazoles often involves steps such as nitration and bromination to functionalize the aromatic core. nih.govresearchgate.net
Table 2: Potential Functionalization Reactions for the Benzodioxole Scaffold
| Reaction | Reagents | Functional Group Introduced | Potential Position(s) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Nitro (-NO₂) | 6 or 7 |
| Bromination | Br₂, FeBr₃ | Bromo (-Br) | 6 or 7 |
| Chlorination | Cl₂, AlCl₃ | Chloro (-Cl) | 6 or 7 |
| Sulfonation | Fuming H₂SO₄ | Sulfonic Acid (-SO₃H) | 6 or 7 |
Positional Isomerism of Trifluoromethyl Substitution and its Effects
This compound: In this isomer, the CF₃ group is ortho to one of the dioxole oxygen atoms. The strong inductive effect of the CF₃ group significantly withdraws electron density from the aromatic ring. This enhances the electrophilic character of the molecule. nih.gov
5-(Trifluoromethyl)-1,3-benzodioxol-2-one: In this isomer, the CF₃ group is meta to one oxygen and para to the other. This positioning would also result in strong electron withdrawal, but the influence on specific ring positions and on the adjacent dioxole ring would differ from the 4-substituted isomer, leading to different reactivity and interaction profiles.
Research on other trifluoromethylated scaffolds demonstrates the critical nature of isomerism. For example, positional isomers of trifluoromethyl-substituted benzaldehyde (B42025) hydrazones show markedly different inhibition levels against acetylcholinesterase and butyrylcholinesterase, underscoring that the placement of the CF₃ group is a key determinant of biological interaction. nih.gov The strong electron-withdrawing properties can increase the lipophilicity and metabolic stability of a molecule, properties that are highly sensitive to the group's specific location within the molecular structure. researchgate.netmdpi.com
Table 3: Comparative Effects of Trifluoromethyl Positional Isomerism
| Property | 4-CF₃ Isomer | 5-CF₃ Isomer | Rationale |
|---|---|---|---|
| Electron Density | Significantly reduced, especially at ortho/para positions relative to CF₃. | Significantly reduced, with different distribution due to meta/para relationship with dioxole oxygens. | The -CF₃ group is a strong inductive electron-withdrawing group and a resonance deactivator. nih.gov |
| Acidity of Aromatic C-H | Increased acidity of remaining ring protons. | Increased acidity of remaining ring protons, with different specific pKa values. | Electron withdrawal stabilizes the conjugate base. |
| Reactivity in Electrophilic Substitution | Deactivated ring, directs incoming electrophiles to position 6. | Deactivated ring, directs incoming electrophiles to position 7. | The CF₃ group is a meta-director, while the dioxole is an ortho, para-director. Their combined effects determine regioselectivity. |
Design and Synthesis of Hybrid Molecular Architectures Incorporating the Benzodioxole Moiety
The strategy of creating hybrid molecules involves chemically linking two or more distinct pharmacophores to generate a new single molecule with potentially enhanced or novel properties. nih.gov The this compound moiety can serve as one of the building blocks in such a design.
A prevalent method for creating these hybrids is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." nih.gov This reaction forms a stable 1,2,3-triazole ring that links the two molecular fragments. To utilize this method, the benzodioxole scaffold must first be functionalized with either a terminal alkyne or an azide (B81097) group.
A potential synthetic pathway could involve:
Halogenation: Introduction of a bromine or iodine atom onto the aromatic ring (e.g., at position 6 or 7).
Alkyne Introduction: A Sonogashira coupling reaction between the halogenated benzodioxole and a terminal alkyne (like trimethylsilylacetylene) would install the alkyne handle.
Cycloaddition: The resulting alkyne-functionalized benzodioxole can then be reacted with a molecule containing an azide group (an "azido-pharmacophore") in the presence of a copper(I) catalyst to form the final triazole-linked hybrid molecule. nih.govresearchgate.net
This modular approach allows for the combination of the this compound core with a wide array of other molecular structures, such as quinolines, imidazoles, or pyrazoles, to create novel and complex chemical entities. nih.govnih.gov
Table 4: Examples of Molecular Hybridization Strategies
| Benzodioxole Derivative | Partner Pharmacophore | Linkage Chemistry | Resulting Hybrid Type | Reference |
|---|---|---|---|---|
| 6-Azido-4-(CF₃)-1,3-benzodioxol-2-one | Terminal Alkyne (e.g., Phenylacetylene) | CuAAC ("Click" Chemistry) | Triazole-linked benzodioxole-phenyl hybrid | nih.govresearchgate.net |
| 6-Ethynyl-4-(CF₃)-1,3-benzodioxol-2-one | Azido-sugar | CuAAC ("Click" Chemistry) | Triazole-linked benzodioxole-carbohydrate hybrid | nih.govresearchgate.net |
Spectroscopic Characterization and Advanced Structural Analysis Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms.
Proton (¹H) NMR spectroscopy of 4-(Trifluoromethyl)-1,3-benzodioxol-2-one reveals characteristic signals for the aromatic protons. The substitution pattern on the benzene (B151609) ring influences the chemical shifts and coupling constants of the remaining protons. In a related compound, 1,3-benzodioxole (B145889), the four aromatic protons appear as a multiplet around 6.81 ppm, while the two methylene (B1212753) protons of the dioxole ring show a singlet at 5.90 ppm. chemicalbook.com For this compound, the aromatic region is expected to show more complex splitting patterns due to the presence of the trifluoromethyl group.
Detailed analysis of related trifluoromethylated aromatic compounds provides further insight. For instance, in 1-nitro-4-(trifluoromethyl)benzene, the aromatic protons appear as two doublets at 8.38 ppm and 7.87 ppm. rsc.org Similarly, the aromatic protons of methyl 4-(trifluoromethyl)benzoate are observed as doublets at 8.15 ppm and 7.71 ppm. rsc.org These examples highlight the deshielding effect of the trifluoromethyl group on adjacent protons.
Table 1: ¹H NMR Data for Related Compounds
| Compound | Solvent | Chemical Shift (ppm) and Multiplicity |
|---|---|---|
| 1,3-Benzodioxole chemicalbook.com | CDCl₃ | 6.81 (m, 4H, Ar-H), 5.90 (s, 2H, OCH₂O) |
| 1-Nitro-4-(trifluoromethyl)benzene rsc.org | CDCl₃ | 8.38 (d, J = 8.7 Hz, 2H), 7.87 (d, J = 8.7 Hz, 2H) |
| Methyl 4-(trifluoromethyl)benzoate rsc.org | CDCl₃ | 8.15 (d, J = 7.7 Hz, 2H), 7.71 (d, J = 7.7 Hz, 2H), 3.96 (s, 3H) |
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic carbons, the carbonyl carbon of the dioxolone ring, and the trifluoromethyl carbon. The carbonyl carbon typically appears significantly downfield. For the parent 1,3-benzodioxol-2-one (B1265739), the carbonyl carbon has not been explicitly reported in the available data.
In related structures, such as 4-butyl-1,3-dioxolan-2-one, the carbonyl carbon resonates at 154.8 ppm. rsc.org The trifluoromethyl group introduces a quartet for the carbon to which it is attached due to C-F coupling. For example, in methyl 4-(trifluoromethyl)benzoate, the trifluoromethyl-bearing carbon appears as a quartet at 134.4 ppm (J = 32.6 Hz), and the trifluoromethyl carbon itself is observed as a quartet at 123.6 ppm (J = 273.7 Hz). rsc.org
Table 2: ¹³C NMR Data for Related Compounds
| Compound | Solvent | Carbonyl Carbon (ppm) | Aromatic/Other Carbons (ppm) |
|---|---|---|---|
| 4-Butyl-1,3-dioxolan-2-one rsc.org | CDCl₃ | 154.8 | 78.9, 74.6, 44.0 |
| Methyl 4-(trifluoromethyl)benzoate rsc.org | CDCl₃ | 165.9 | 134.4 (q, J = 32.6 Hz), 133.3, 130.0, 125.4 (q, J = 3.7 Hz), 123.6 (q, J = 273.7 Hz), 52.5 |
| 3-(Trifluoromethyl)benzaldehyde rsc.org | CDCl₃ | 190.7 | 136.8, 132.6 (q, J = 1.2 Hz), 131.8 (q, J = 33.6 Hz), 130.8 (q, J = 3.6 Hz), 129.8, 126.4 (q, J = 3.7 Hz), 123.5 (q, J = 273.5 Hz) |
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for detecting and characterizing fluorine-containing compounds. The trifluoromethyl group in this compound will produce a singlet in the ¹⁹F NMR spectrum, as the three fluorine atoms are chemically equivalent. The chemical shift of this singlet is indicative of the electronic environment around the trifluoromethyl group.
The chemical shift is typically referenced to an external standard such as trichlorofluoromethane (B166822) (CFCl₃). For many trifluoromethyl-substituted aromatic compounds, the ¹⁹F NMR signal appears in the range of -60 to -65 ppm. For instance, the trifluoromethyl group in methyl 4-(trifluoromethyl)benzoate gives a singlet at -63.2 ppm. rsc.org Similarly, 1-nitro-4-(trifluoromethyl)benzene shows a singlet at -63.2 ppm. rsc.org The position of this signal can be influenced by solvent polarity. nih.gov
Table 3: ¹⁹F NMR Data for Related Compounds
| Compound | Solvent | Chemical Shift (ppm) vs. CFCl₃ |
|---|---|---|
| Methyl 4-(trifluoromethyl)benzoate rsc.org | CDCl₃ | -63.2 (s, 3F) |
| 1-Nitro-4-(trifluoromethyl)benzene rsc.org | CDCl₃ | -63.2 (s, 3F) |
| 3-(Trifluoromethyl)benzaldehyde rsc.org | CDCl₃ | -63.0 (s, 3F) |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.gov
For this compound, HRMS would confirm the molecular formula of C₈H₃F₃O₃. The mass spectrum would show a molecular ion peak corresponding to this formula. Fragmentation patterns observed in the mass spectrum can provide further structural information. Common fragmentation pathways for related compounds involve the loss of small, stable molecules such as CO, CO₂, or fragments from the trifluoromethyl group. The parent compound, 1,3-benzodioxol-2-one, has a molecular weight of 136.10 g/mol . nih.gov
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
The FT-IR spectrum of this compound is expected to display characteristic absorption bands for the carbonyl group (C=O) of the cyclic carbonate, the C-O bonds of the dioxole ring, the aromatic C-H and C=C bonds, and the C-F bonds of the trifluoromethyl group.
The carbonyl stretching vibration in cyclic carbonates typically appears at a high frequency. For 1,3-benzodioxol-2-one, a strong absorption band is observed in the region of 1820-1850 cm⁻¹. The C-O stretching vibrations of the dioxole ring are expected in the 1200-1000 cm⁻¹ region. The C-F stretching vibrations of the trifluoromethyl group give rise to strong absorption bands, typically in the 1350-1100 cm⁻¹ range. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region.
Table 4: Characteristic FT-IR Absorption Bands
| Functional Group | Expected Absorption Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Carbonyl (C=O) Stretch (cyclic carbonate) | 1850 - 1820 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-F Stretch (Trifluoromethyl) | 1350 - 1100 |
| C-O Stretch (Dioxole) | 1200 - 1000 |
Raman Spectroscopy
Raman spectroscopy is a non-destructive chemical analysis technique that provides detailed information about chemical structure, phase and polymorphism, crystallinity, and molecular interactions. It is based on the inelastic scattering of monochromatic light, usually from a laser source. When light interacts with a molecule, the vast majority of the scattered photons have the same energy as the incident photons (Rayleigh scattering). However, a small fraction of photons are scattered with a different frequency (Raman scattering), and this frequency shift provides information about the vibrational, rotational, and other low-frequency modes in a molecule.
The analysis would involve irradiating a sample of the compound with a laser and collecting the scattered light. The resulting spectrum would display a series of peaks, with the position and intensity of each peak corresponding to a specific molecular vibration. For instance, the strong electron-withdrawing nature of the trifluoromethyl group would influence the vibrational modes of the aromatic ring.
Table 1: Predicted Raman Shifts for Key Functional Groups in this compound
| Functional Group | Predicted Raman Shift (cm⁻¹) | Vibrational Mode |
| Carbonyl (C=O) | 1820 - 1850 | Stretching |
| Aromatic C=C | 1600 - 1620 and 1575 - 1590 | Ring Stretching |
| C-O-C (dioxole ring) | 1000 - 1100 | Asymmetric & Symmetric Stretching |
| C-CF₃ | 700 - 800 | Stretching |
| CF₃ | 1100 - 1200 | Symmetric & Asymmetric Stretching |
Note: The predicted values are based on typical ranges for these functional groups and may vary in the actual spectrum of this compound due to the specific molecular environment and intermolecular interactions.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. The underlying principle is that the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. From this electron density, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their disorder, and various other information.
For a novel compound like This compound , single-crystal X-ray diffraction would provide unambiguous proof of its chemical structure, including bond lengths, bond angles, and torsional angles. This would definitively establish the connectivity of the atoms and the conformation of the molecule in the solid state. This technique is crucial for confirming the successful synthesis of the target molecule and for studying its intermolecular interactions, such as packing in the crystal lattice.
While specific crystallographic data for this compound is not publicly available, data for a related benzodioxole derivative, ({[(1E)-1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]amino}oxy)(furan-2-yl)methanone, illustrates the type of information that can be obtained. mdpi.com This compound was crystallized and its structure was determined by single-crystal X-ray analysis. mdpi.com
Table 2: Illustrative Crystallographic Data for an Analogous Benzodioxole Derivative
| Parameter | Value for Analogous Compound |
| Chemical Formula | C₁₈H₁₅N₃O₅ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.4067 (5) |
| b (Å) | 6.8534 (3) |
| c (Å) | 23.2437 (12) |
| β (°) | 94.627 (2) |
| Volume (ų) | 1652.37 (14) |
| Z (molecules/unit cell) | 4 |
Source: Data from the crystallographic study of ({[(1E)-1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]amino}oxy)(furan-2-yl)methanone. mdpi.com This data is presented for illustrative purposes to show the parameters determined by X-ray crystallography.
Micro Electron Diffraction (MicroED) for Crystalline Structure Analysis
Microcrystal Electron Diffraction (MicroED) is a cryo-electron microscopy (cryo-EM) technique used for the high-resolution structure determination of small molecules and macromolecules from nanocrystals. nih.govwikipedia.org This method is particularly advantageous when crystals are too small for conventional X-ray diffraction, a common challenge in chemical synthesis and natural product isolation. nih.govhhu.de MicroED uses a transmission electron microscope to collect electron diffraction data from continuously rotating nanocrystals. nih.gov
The workflow for MicroED involves preparing a grid with the crystalline sample, which can be a powder or a solution containing nanocrystals. nih.gov The grid is then flash-frozen to protect the sample from radiation damage and data is collected in a cryo-electron microscope. The resulting diffraction patterns are processed using standard crystallographic software to solve the three-dimensional structure of the molecule. nih.gov
For This compound , MicroED could serve as a powerful alternative to X-ray crystallography if only very small crystals can be obtained. The technique has been successfully applied to determine the structures of various small organic molecules, often to atomic resolution. nih.govhhu.de
Table 3: Comparison of Crystallographic Techniques
| Feature | X-ray Crystallography | Micro Electron Diffraction (MicroED) |
| Radiation Source | X-rays | Electrons |
| Required Crystal Size | Micrometers to millimeters | Nanometers to a few micrometers |
| Sample Preparation | Growth of single, well-ordered crystals | Can use nanocrystalline powders or vitrified solutions |
| Data Collection | Synchrotron or laboratory X-ray source | Transmission Electron Microscope (TEM) |
| Key Advantage | High-resolution structures from suitable crystals | Ability to analyze extremely small crystals |
This table highlights the complementary nature of X-ray crystallography and MicroED. While X-ray crystallography remains the gold standard for suitable single crystals, MicroED provides a viable and powerful path to structure determination when crystallization yields are limited to the nanoscale.
Based on a comprehensive search for scientific literature, it has been determined that specific computational and theoretical research data for the compound “this compound” is not publicly available. Detailed studies corresponding to the requested outline sections—including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (HOMO-LUMO) analysis, Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) surface mapping, Fukui functions, and Non-Linear Optical (NLO) property calculations—for this particular molecule could not be located.
Therefore, the generation of a thorough, informative, and scientifically accurate article with detailed research findings and data tables, as per the specific instructions, cannot be fulfilled at this time. Proceeding would require fabricating data, which is scientifically unsound. Further research or original computational studies would be needed to produce the specific data required for this topic.
Computational and Theoretical Investigations in Chemical Research
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
First Hyperpolarizability Calculations
The nonlinear optical (NLO) properties of organic molecules are of significant interest for their potential applications in optoelectronics and photonic technologies. The first hyperpolarizability (β) is a key tensor quantity that measures the second-order NLO response of a molecule to an applied electric field. Large values of β are indicative of a strong NLO response. Computational methods, particularly Density Functional Theory (DFT), have become instrumental in predicting the NLO properties of molecules, offering insights that guide the synthesis of new materials.
Theoretical calculations for molecules containing trifluoromethyl (-CF3) groups and heterocyclic structures, similar to 4-(Trifluoromethyl)-1,3-benzodioxol-2-one, are often performed using DFT with hybrid functionals like B3LYP and HSEH1PBE, combined with a suitable basis set such as 6-311+G(d,p) journaleras.com. These calculations can determine the dipole moment (μ), polarizability (α), and the components of the first hyperpolarizability tensor (β) journaleras.comscirp.org. The total first hyperpolarizability (β_tot) is then calculated from these components.
For instance, the calculated β_tot value for 5-(trifluoromethyl)pyridine-2-thiol was found to be significantly higher than that of the reference material, urea, suggesting considerable NLO properties journaleras.com. The presence of both an electron-withdrawing group (like -CF3) and a π-conjugated system (like the benzodioxole ring) is a common strategy in the design of NLO materials, as this combination can lead to enhanced charge transfer and a larger NLO response nih.govresearchgate.net. Chromophoric organic compounds can delocalize electronic charge distribution, leading to high mobility through the overlap of π orbitals, which contributes to strong NLO properties nih.gov. While specific calculations for this compound are not available in the cited literature, the data from analogous compounds suggest that its combination of a trifluoromethyl group and a benzodioxole scaffold could result in noteworthy NLO characteristics.
Table 1: Representative First Hyperpolarizability (β) Values for Related Organic Compounds
| Compound Name | Computational Method | First Hyperpolarizability (β_tot) | Reference |
| 5-(Trifluoromethyl)pyridine-2-thiol | DFT/B3LYP/6-311+G(d,p) | 318.780 × 10⁻³² esu | journaleras.com |
| 4,4' Dimethylaminocyanobiphenyl | DFT/B3LYP/6-31G(d,p) | 489.88 × 10⁻³¹ esu | scirp.org |
| Urea (Reference) | - | 0.3728 × 10⁻³⁰ esu | journaleras.com |
Note: The data presented is for structurally related or reference compounds to provide context for potential NLO properties and is not specific to this compound.
Molecular Modeling and Docking Studies for Interaction Analysis
Molecular modeling and docking are powerful computational tools used in drug discovery to predict how a small molecule (ligand) binds to the active site of a macromolecular target, typically a protein. This analysis helps in understanding the structural basis of molecular recognition, predicting binding affinity, and guiding the design of more potent and selective inhibitors rjptonline.org. The 1,3-benzodioxole (B145889) scaffold and the trifluoromethyl group are prevalent in many biologically active compounds, making them subjects of numerous docking studies.
Docking studies involving 1,3-benzodioxole derivatives have explored their potential as anticancer agents by targeting proteins like tubulin, or as inhibitors of enzymes such as histone deacetylase (HDAC) tandfonline.comnih.gov. Similarly, compounds containing the trifluoromethyl group have been docked against targets like tyrosine kinases to evaluate their potential as anticancer drugs rjptonline.org. The trifluoromethyl group is particularly valued in drug design for its ability to enhance metabolic stability and improve binding affinity. nih.gov.
The general procedure for molecular docking involves preparing the three-dimensional structures of both the ligand and the target protein (often obtained from the Protein Data Bank). Docking software then systematically samples different conformations and orientations of the ligand within the binding site, scoring each pose based on a force field that estimates the binding energy. These scores help identify the most favorable binding modes and predict the strength of the interaction rjptonline.org.
Ligand-Target Interaction Profiling
The binding of a ligand to a protein target is governed by a variety of non-covalent interactions. Profiling these interactions is crucial for rational drug design. The trifluoromethyl group, due to its unique electronic properties, can participate in several key interactions. Its high electronegativity makes it a strong electron-withdrawing group, capable of engaging in electrostatic and hydrogen bonding interactions nih.gov. Furthermore, it is larger than a methyl group, which can lead to enhanced hydrophobic interactions within the target's binding pocket nih.gov.
Molecular docking studies on related fluorinated compounds have revealed specific interactions, such as:
Hydrogen Bonds: Formed between the fluorine atoms of the -CF3 group and backbone or side-chain hydrogens of the protein.
Halogen Bonds: Interactions between the fluorine atoms and nucleophilic atoms in the protein.
Hydrophobic Interactions: The -CF3 group can fit into hydrophobic pockets, displacing water molecules and contributing favorably to the binding energy rjptonline.org.
The 1,3-benzodioxole moiety itself provides a rigid scaffold that can be positioned within the active site to form π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The oxygen atoms in the dioxole ring can also act as hydrogen bond acceptors. For example, docking studies of 1,3-benzodioxole derivatives with the tubulin protein showed effective binding, suggesting their potential as anticancer drugs tandfonline.com.
Table 2: Potential Molecular Interactions for Scaffolds Related to this compound
| Functional Group | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |
| Trifluoromethyl (-CF3) | Hydrophobic, Halogen Bonding, Hydrogen Bonding | Leucine, Isoleucine, Valine, Alanine |
| Benzodioxole Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |
| Dioxole Oxygens | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine |
| Carbonyl Group (-C=O) | Hydrogen Bond Acceptor | Serine, Threonine, Lysine, Arginine |
Virtual Screening Methodologies in Compound Design
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This methodology significantly reduces the cost and time associated with experimental high-throughput screening. There are two primary approaches: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS) nih.gov.
Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the target protein. Large compound libraries are docked into the active site of the target, and molecules are ranked based on their predicted binding affinity or how well they fit. Scaffolds like 1,3-benzodioxole are often used in the design of such libraries due to their presence in numerous known bioactive molecules tandfonline.comnih.govmdpi.com.
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be employed. This approach uses a set of known active ligands for the target to build a predictive model. The model can be based on pharmacophore features (the 3D arrangement of essential interaction points) or on molecular similarity to the known actives. A new compound like this compound could be evaluated by how well it matches the pharmacophore model or its similarity to known inhibitors nih.gov. Machine learning algorithms are increasingly integrated into LBVS to predict drug-target interactions with high accuracy nih.gov.
Both methodologies allow for the rapid in silico evaluation of vast chemical space, prioritizing a smaller, more manageable number of compounds for synthesis and experimental testing.
Conformational Analysis and Dynamics Simulations
Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a molecule like this compound, the flexibility would primarily reside in the five-membered dioxolone ring. While specific studies on this benzodioxolone are not available, analysis of the closely related 4-trifluoromethyl-1,3-dioxane provides valuable insights researchgate.net. The 1,3-dioxane ring can adopt various conformations, such as chair and twist forms. Computational simulations using quantum chemical methods can map the potential energy surface and identify the most stable conformers and the energy barriers for interconversion between them researchgate.net. The presence of a bulky and electronegative substituent like the trifluoromethyl group at the C4 position significantly influences the conformational preferences and the dynamics of ring inversion.
Molecular Dynamics (MD) simulations complement static conformational analysis by providing a view of the molecule's movement over time. An MD simulation would model the atomic motions of this compound in a simulated environment (e.g., in a solvent like water) by solving Newton's equations of motion. This would allow for the study of:
The flexibility of the benzodioxole ring system.
The rotational freedom of the trifluoromethyl group.
The stability of different conformers at a given temperature.
The interaction and organization of solvent molecules around the solute.
By understanding the conformational landscape and dynamic behavior, researchers can gain a more accurate picture of the molecule's shape and how it might be recognized by a biological target.
Applications and Advanced Research Directions in Synthetic Chemistry
Utilization as Versatile Synthons for Complex Organic Molecules
In synthetic organic chemistry, "synthons" are structural units within a molecule that can be formed or assembled by known synthetic operations. The 1,3-benzodioxole (B145889) ring system itself is a key structural motif found in numerous natural products and pharmacologically active compounds. The addition of a trifluoromethyl group at the 4-position enhances the metabolic stability and lipophilicity of molecules derived from it, properties that are highly desirable in drug discovery.
Researchers utilize 4-(Trifluoromethyl)-1,3-benzodioxol-2-one as a versatile building block for the synthesis of more complex molecular architectures. The benzodioxolone structure can undergo various chemical transformations, allowing for the introduction of additional functional groups and the construction of elaborate scaffolds. For instance, the carbonate group can be opened to yield catechol derivatives, which are themselves important precursors for a wide range of chemical entities.
Table 1: Key Reactions and Transformations
| Reaction Type | Reagents and Conditions | Product Class | Potential Applications |
| Nucleophilic Acyl Substitution | Amines, Alcohols | Carbamates, Esters | Pharmaceuticals, Agrochemicals |
| Ring-Opening | Hydrolysis (acidic or basic) | Substituted Catechols | Ligand Synthesis, Polymer Precursors |
| Electrophilic Aromatic Substitution | Nitrating or Halogenating agents | Functionalized Benzodioxoles | Intermediate Synthesis |
The trifluoromethylated catechol derivatives obtained from this synthon are particularly valuable for creating ligands for metal catalysis or as monomers for specialty polymers where thermal stability and specific electronic properties are required.
Development of Novel Reagents and Catalytic Systems
The development of new reagents and catalysts is a cornerstone of chemical innovation. The electron-deficient nature of the aromatic ring in this compound, due to the -CF3 group, makes it a candidate for designing novel chemical entities with specific reactivity.
This compound can serve as a precursor for:
Novel Trifluoromethylating Reagents: While the compound itself is not a direct trifluoromethylating agent, its derivatives could be explored for such purposes. The stability of the C-CF3 bond is high, but under specific catalytic conditions, pathways for trifluoromethyl transfer could potentially be engineered.
Chiral Ligands for Asymmetric Catalysis: Functionalization of the benzodioxole ring can lead to the synthesis of chiral ligands. The electronic properties conferred by the trifluoromethyl group can influence the stereoselectivity and efficiency of metal catalysts coordinated to these ligands.
Organocatalysts: The rigid and electronically defined structure of derivatives of this compound can be incorporated into larger molecules designed to act as organocatalysts for various organic transformations.
Research in this area focuses on leveraging the unique electronic signature of the trifluoromethyl group to tune the performance of catalytic systems, aiming for higher efficiency, selectivity, and stability.
Interdisciplinary Research with Materials Science
The intersection of synthetic chemistry and materials science offers opportunities to create materials with novel properties. The inherent characteristics of this compound, such as high thermal stability and defined electronic properties, make it an attractive building block for advanced materials.
Organic electronics is a field focused on the design and application of organic materials in electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The performance of these devices is highly dependent on the molecular structure of the organic materials used.
The this compound moiety can be incorporated into larger conjugated systems to create materials for these applications. The key contributions of this structural unit include:
Tuning of Energy Levels: The electron-withdrawing trifluoromethyl group can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of a conjugated molecule. This is crucial for matching the energy levels of different layers within an electronic device to ensure efficient charge injection and transport.
Solubility and Morphology: The trifluoromethyl group can also influence the solubility of the resulting materials, which is important for solution-based processing techniques used in the fabrication of large-area and flexible devices. Furthermore, it can affect the solid-state packing (morphology) of the material, which has a direct impact on charge mobility.
Table 2: Potential Roles in Organic Electronic Devices
| Device Type | Potential Role of the Moiety | Property Enhancement |
| OLEDs | Host or Electron Transport Layer Material | Improved charge balance and device lifetime |
| OPVs | Acceptor or Donor Material Component | Tuned energy levels for efficient exciton dissociation |
| OFETs | n-type or p-type Semiconductor | Enhanced charge carrier mobility and air stability |
The systematic incorporation of the this compound unit into various molecular designs represents a promising strategy for the development of next-generation organic electronic materials with tailored properties.
Future Perspectives and Emerging Research Avenues
Development of More Sustainable and Atom-Economical Synthetic Routes
The industrial viability and environmental footprint of any chemical entity are heavily dependent on the efficiency of its synthesis. For 4-(Trifluoromethyl)-1,3-benzodioxol-2-one, a primary future objective is the development of manufacturing processes that are both sustainable and atom-economical.
Traditional syntheses of the parent 1,3-benzodioxole (B145889) ring often involve the condensation of a catechol with a methylene (B1212753) source using strong acid catalysts. chemicalbook.com However, modern synthetic chemistry is moving away from such harsh conditions and stoichiometric reagents. mdpi.com A key principle guiding this shift is "atom economy," which seeks to maximize the incorporation of reactant atoms into the final desired product, thereby minimizing waste. primescholars.com
Future synthetic strategies are expected to focus on catalytic and flow-chemistry approaches. For instance, the use of recyclable heterogeneous catalysts in continuous flow reactors for reactions like acylation on the 1,3-benzodioxole ring has shown promise for improving sustainability and efficiency. mdpi.com Another area of exploration is the use of dipolar cycloaddition reactions, which are recognized for their high atom economy in constructing complex heterocyclic structures. acs.org The development of novel trifluoromethylation reagents and methods that are safer and more efficient will also be crucial. mdpi.com Researchers are actively competing to devise methods for trifluoromethylation that are less hazardous and more cost-effective. hovione.com
Table 1: Comparison of Synthetic Approaches for Benzodioxole Scaffolds
| Method | Description | Advantages | Disadvantages |
| Classical Condensation | Reaction of catechol with a methylene source using a strong acid catalyst. chemicalbook.com | Well-established methodology. | Often requires harsh conditions, stoichiometric reagents, and can generate significant waste. |
| Continuous Flow Acylation | Acylation of 1,3-benzodioxole using a recyclable heterogeneous catalyst in a flow system. mdpi.com | Improved heat/mass transfer, easier scale-up, less waste, catalyst recyclability. mdpi.com | May require specialized equipment. |
| Oxidative Acetal Formation | Direct transformation of alkylbenzenes to 1,3-benzodioxoles via oxidation. nih.gov | Potentially a more direct route from simple precursors. | Can suffer from poor yields and require specific substrates. nih.gov |
| Dipolar Cycloaddition | Construction of heterocyclic rings through cycloaddition reactions. acs.org | High atom economy, ability to form multiple bonds in a single step. acs.org | Requires suitable dipolarophiles and dipole precursors. |
Exploration of Unprecedented Reactivity Patterns and Chemical Transformations
The unique electronic profile of this compound—resulting from the interplay between the electron-donating 1,3-benzodioxole ring system and the strongly electron-withdrawing trifluoromethyl (CF3) group—suggests a rich and largely unexplored reactivity. mdpi.comchemicalbook.com The CF3 group is known to significantly influence a molecule's properties due to its high electronegativity and lipophilicity. mdpi.com
Future research will likely delve into how this substitution pattern affects the aromatic ring's susceptibility to electrophilic and nucleophilic substitution, potentially enabling chemical transformations that are difficult to achieve with other benzodioxole derivatives. The metabolism of 1,3-benzodioxoles, which can proceed through oxidation at the methylenic carbon, offers clues to potential reaction pathways. nih.gov The presence of the CF3 group could alter these metabolic or synthetic oxidation pathways, leading to novel products.
Furthermore, the reactivity of the dioxole ring itself could be modulated. For example, investigations into the modification of the 1,3-benzodioxole moiety in complex natural products like noscapine (B1679977) have already demonstrated the potential for creating analogues with enhanced properties. nih.gov Exploring reactions such as ring-opening, cycloadditions, and metal-catalyzed cross-couplings at various positions on the this compound scaffold will be a fertile ground for discovering new chemical transformations and building blocks.
Integration of Advanced Computational Modeling for Predictive Chemical Design
Modern chemical research increasingly relies on computational tools to accelerate the discovery and optimization process. youtube.com For this compound, advanced computational modeling will be indispensable for predicting its properties and guiding the design of new derivatives.
Techniques such as molecular docking and molecular dynamics simulations can be used to model the interaction of this compound with biological targets, such as enzymes or receptors. nih.govelsevierpure.com This is particularly relevant given that the trifluoromethyl group is a key feature in many modern drugs, where it can enhance binding affinity and metabolic stability. mdpi.comnih.gov Physics-based approaches like Free Energy Perturbation (FEP) offer a rigorous method for accurately calculating the changes in protein binding affinity or stability resulting from specific molecular modifications. youtube.com
These computational methods can predict a range of crucial parameters, including lipophilicity, solubility, and metabolic stability, before a molecule is ever synthesized in the lab. nih.gov This predictive power allows chemists to prioritize the most promising candidates for synthesis, saving significant time and resources. By simulating the electronic structure and reactivity of this compound, researchers can gain insights into its chemical behavior and design experiments to exploit its unique properties.
Table 2: Applications of Computational Modeling in Chemical Design
| Computational Method | Application | Relevance to this compound |
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target. nih.gov | Can identify potential biological targets and guide the design of new bioactive compounds based on this scaffold. |
| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time. nih.govelsevierpure.com | Assesses the stability of the compound-target complex and explores conformational changes. |
| Free Energy Perturbation (FEP) | Accurately computes free energy changes upon mutation or modification. youtube.com | Can predict how changes to the scaffold will affect binding affinity to a target protein, accelerating optimization. youtube.com |
| ADMET Prediction | (Absorption, Distribution, Metabolism, Excretion, Toxicity) property prediction. nih.gov | Helps to virtually screen derivatives for drug-like properties, prioritizing those with favorable pharmacokinetic profiles. |
Design of Next-Generation Benzodioxole-Based Scaffolds for Diverse Applications
The 1,3-benzodioxole moiety is a recognized pharmacophore and a key structural component in various biologically active compounds, from insecticide synergists to anticancer agents. chemicalbook.comnih.gov The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic potential by improving its metabolic stability, membrane permeability, and bioavailability. nih.govbohrium.com
The fusion of these two powerful motifs in this compound creates a foundation for designing next-generation scaffolds for diverse applications. In medicinal chemistry, this core could be elaborated to produce new candidates for anti-cancer, anti-inflammatory, or neuroprotective agents. chemicalbook.comnih.gov For example, modifying the benzodioxole ring of the anti-cancer agent noscapine has led to derivatives with potent cytotoxic activity. nih.gov
In agrochemistry, where fluorinated compounds are also prevalent, this scaffold could serve as a starting point for novel herbicides, pesticides, or fungicides. nih.gov The unique combination of the benzodioxole core and the CF3 group provides an opportunity to expand the available chemical space for building blocks used in complex molecule synthesis. nih.gov By systematically exploring derivatives of this compound, researchers can develop new libraries of compounds with fine-tuned properties, leading to the discovery of molecules with enhanced efficacy and novel modes of action for a wide range of applications.
Q & A
Q. What are the common synthetic routes for 4-(Trifluoromethyl)-1,3-benzodioxol-2-one?
The compound is typically synthesized via multi-step protocols involving condensation reactions or cyclization of precursors containing trifluoromethyl and benzodioxole moieties. For example, in patent applications, it is incorporated into larger structures through coupling reactions, such as amidation or nucleophilic substitution, using intermediates like bromoacetic acid tert-butyl ester and other aryl halides . Key steps include purification via column chromatography and characterization by LCMS (e.g., m/z 757 [M+H]⁺) and HPLC (retention time: 1.23 minutes) .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- LCMS/HPLC : Used to confirm molecular weight and purity (e.g., m/z 757 [M+H]⁺ and retention time analysis) .
- X-ray crystallography : Critical for resolving crystal structures of derivatives, as demonstrated in studies depositing data to the Cambridge Structural Database (CCDC No. 2120865) .
- NMR spectroscopy : ¹H/¹³C NMR and ¹⁹F NMR are essential for verifying structural integrity and electronic effects of the trifluoromethyl group .
Q. What safety precautions are recommended when handling this compound?
Safety data sheets for structurally related compounds highlight hazards such as skin/eye irritation and respiratory risks. Recommended precautions include using personal protective equipment (PPE), working in a fume hood, and adhering to waste disposal protocols for halogenated organics .
Advanced Research Questions
Q. How can researchers optimize low yields in multi-step syntheses involving this compound?
Yield optimization often requires adjusting reaction conditions (e.g., temperature, solvent polarity, and catalyst loading). For instance, in palladium-catalyzed cross-coupling reactions, using ligands like 2P-Fe₃O₄SiO₂-Pd(OAc)₂ and bases such as Et₃N improves efficiency . Additionally, intermediates may require stabilization via protective groups (e.g., tert-butyl esters) to prevent side reactions .
Q. How can conflicting NMR data for derivatives of this compound be resolved?
Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from dynamic processes like ring puckering or rotational barriers. Combining experimental data with computational simulations (e.g., density functional theory, DFT) can clarify electronic environments. Studies using the Colle-Salvetti correlation-energy formula in DFT have successfully predicted kinetic and thermodynamic properties of similar fluorinated compounds .
Q. What role does the trifluoromethyl group play in the compound’s bioactivity and reactivity?
The -CF₃ group enhances metabolic stability and lipophilicity, making the compound a valuable scaffold in drug discovery. For example, derivatives of this compound are key intermediates in antiviral and CCR5 antagonist agents, where the -CF₃ group modulates receptor binding affinity . Mechanistically, its strong electron-withdrawing nature influences reaction pathways, such as facilitating electrophilic substitution in aromatic systems .
Q. What computational approaches are used to predict the electronic properties of this compound?
DFT-based methods, such as those derived from the Colle-Salvetti correlation-energy formula, are employed to calculate electron density distributions, orbital energies, and reaction pathways. These models help rationalize experimental observations, such as regioselectivity in cross-coupling reactions or stability of intermediates . Software suites like SHELX are also utilized for crystallographic refinement and electron density mapping .
Methodological Notes
- Synthetic Protocols : Prioritize anhydrous conditions for reactions involving moisture-sensitive intermediates (e.g., benzoyl chlorides) .
- Crystallography : For ambiguous structures, high-resolution data (≤ 0.8 Å) and SHELXL refinement are recommended to resolve disorder or twinning .
- Safety : Always cross-reference safety data with up-to-date regulatory guidelines, as fluorinated compounds may pose unique environmental hazards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
